molecular formula C13H12BN3O5 B8255526 (3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid

(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid

Cat. No.: B8255526
M. Wt: 301.06 g/mol
InChI Key: FXRHTSSVLWVJFP-UHFFFAOYSA-N
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Description

(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid is an organoboron compound with the molecular formula C₁₃H₁₂BN₃O₅ and a molecular weight of 301.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a urea linkage and a nitrophenyl group. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid typically involves the following steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 4-nitrophenyl isocyanate with 3-aminophenylboronic acid under controlled conditions to form the urea linkage.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid undergoes various chemical reactions, including:

    Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide as the coupling partner. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

    Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or chemical reducing agents such as tin(II) chloride.

Major Products Formed

Scientific Research Applications

(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that have active site serine or threonine residues. This interaction can disrupt the enzyme’s function, leading to inhibition of its activity. The nitrophenyl and urea groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the urea and nitrophenyl groups.

    4-Nitrophenylboronic Acid: Contains the nitrophenyl group but lacks the urea linkage, making it less versatile in certain reactions.

    (3-Aminophenyl)boronic Acid: Contains the amino group instead of the nitro group, which can lead to different reactivity and applications.

Uniqueness

(3-(3-(4-Nitrophenyl)ureido)phenyl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. The presence of the urea linkage and nitrophenyl group enhances its binding properties and makes it a valuable tool in research and development .

Properties

IUPAC Name

[3-[(4-nitrophenyl)carbamoylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BN3O5/c18-13(15-10-4-6-12(7-5-10)17(21)22)16-11-3-1-2-9(8-11)14(19)20/h1-8,19-20H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRHTSSVLWVJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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